molecular formula C4H3ClN2O2S B190212 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid CAS No. 101242-22-2

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid

Cat. No.: B190212
CAS No.: 101242-22-2
M. Wt: 178.6 g/mol
InChI Key: LFUVWRRBVRRNFV-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with an amino group at position 2, a chlorine atom at position 5, and a carboxylic acid group at position 4

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 2-aminothiazole and chlorinating agents.

    Reaction Conditions: One common method involves the chlorination of 2-aminothiazole using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at position 5.

    Industrial Production: Industrial production methods often involve optimized reaction conditions to maximize yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted thiazole derivatives with various functional groups replacing the chlorine atom.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid at different dosages in animal models have not been reported. Thiazole derivatives have been studied in animal models, and their effects can vary with dosage, including potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Thiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives may interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Thiazole derivatives may have targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles .

Comparison with Similar Compounds

    2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

    2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid: Similar structure with a methyl group instead of chlorine.

    2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid: Similar structure with a phenyl group instead of chlorine.

Uniqueness: 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

2-amino-5-chloro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c5-2-1(3(8)9)7-4(6)10-2/h(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUVWRRBVRRNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635993
Record name 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101242-22-2
Record name 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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